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For Immediate Release

LUND, Sweden — In the landscape of immunomodulatory drug development, a precise
understanding of a compound's interaction with its molecular target is paramount. This
technical guide provides a comprehensive overview of the binding affinity of Paquinimod, a
quinoline-3-carboxamide derivative, for its primary biological targets. Designed for researchers,
scientists, and professionals in the field of drug development, this document synthesizes key
guantitative data, details the experimental methodologies used for its determination, and
visualizes the associated signaling pathways and experimental workflows.

Core Executive Summary

Paquinimod is an orally available immunomodulatory compound that has been investigated in
the context of various autoimmune and inflammatory diseases. Its mechanism of action is
centered on its direct interaction with members of the S100 protein family, particularly S100A9
and S100A12. By binding to these proteins, Paquinimod allosterically inhibits their interaction
with key pro-inflammatory receptors, namely the Toll-like receptor 4 (TLR4) and the Receptor
for Advanced Glycation End products (RAGE). This interference with the S100-TLR4/RAGE
signaling axis underpins the therapeutic potential of Paquinimod. This guide delves into the
specifics of this molecular engagement, presenting the binding affinity data in a clear,
comparative format, and providing the necessary technical details for the replication and
validation of these findings.
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Quantitative Analysis of Paquinimod Binding

Affinity

The binding affinity of Paquinimod for its targets has been quantified using various

experimental approaches. The following tables summarize the key inhibition constants (IC50)

and binding affinity estimates.

Paquinimod
Target
. (ABR-215757) Result Method Source
Interaction )
Concentration
Human S100A9
o Surface Plasmon )
binding to (Bjorketorp et al.,
) - 7.81-1,000 pM IC50 = 26 uM Resonance
immobilized 2011)
(SPR)
human RAGE
Human S100A9
binding to Surface Plasmon ]
) - (Bjorketorp et al.,
immobilized 7.81-1,000 pM IC50 = 23 uM Resonance 2011)
human (SPR)
TLR4/MD2
Human S100A9
] Surface Plasmon ]
displacement (Bjorketorp et al.,
) - 7.81-1,000 pM IC50 = 37 uyM Resonance
from immobilized 2011)
(SPR)
ABR-224649
S100A9-induced 0, 100, 500 nM, Luciferase
o IC50 = 878 nM [1]
NF-kB activation and 1 uM Reporter Assay
Paquinimod o o
o . Binding Affinity =  Molecular
binding to Not Specified ) [2]
-6.2 Kcal/mol Docking
S100A8

Note: ABR-215757 is the research designation for Paquinimod. ABR-224649 is an amino-
linker analog of Paquinimod used for immobilization in SPR experiments.

Signaling Pathways and Experimental Workflows
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To visually represent the molecular interactions and experimental processes discussed, the
following diagrams have been generated using the Graphviz DOT language.

Cell Membrane
Extracellular Space Activates
o Intracellular Space
Bindsto [l | | Downstream Signaling
ini S100A9
| Activates | _______ NF-KB Activation Pro-inflammatory
¥ Cytokine Production
Downstream Signaling
RAGE

Click to download full resolution via product page

Paquinimod's Mechanism of Action
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Surface Plasmon Resonance (SPR) Workflow

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation of
binding affinity data. The following sections outline the methodologies employed in the key

cited experiments.

Surface Plasmon Resonance (SPR) for IC50
Determination
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This protocol is based on the methodology described by Bjorketorp et al. in their 2011 PLOS
Biology publication.

Objective: To determine the concentration of Paquinimod required to inhibit 50% of the binding
between S100A9 and its receptors, RAGE and TLR4/MD2.

Materials and Reagents:

e Biacore T100 instrument (or equivalent SPR system)
e CM5 sensor chips

o Amine coupling kit (EDC, NHS, ethanolamine)

e Recombinant human S100A9 protein

e Recombinant human RAGE and TLR4/MD2 proteins
e Paquinimod (ABR-215757)

o HBS-P+ buffer (or similar running buffer)

Procedure:

e Sensor Chip Preparation:

o Immobilize recombinant human RAGE or TLR4/MD2 onto a CM5 sensor chip using
standard amine coupling chemistry. The final immobilization level should be sufficient to
generate a robust binding signal for S1I00A9. A reference flow cell should be prepared by
performing the amine coupling procedure without the addition of the protein.

e Analyte and Competitor Preparation:

o Prepare a stock solution of human S100A9 at a concentration of 100 nM in the running
buffer.

o Prepare a serial dilution of Paquinimod in the running buffer, with concentrations ranging
from 7.81 pM to 1000 pM.
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e Binding and Competition Assay:

(¢]

Equilibrate the sensor chip with running buffer.

o Inject the 100 nM S100A9 solution over the sensor surface to establish a baseline binding
response.

o For the competition assay, co-inject the 100 nM S100A9 solution with each concentration
of Paquinimod.

o Monitor the binding response in real-time. The decrease in the binding signal in the
presence of Paquinimod indicates inhibition.

o Data Analysis:

o Subtract the reference flow cell signal from the active flow cell signal to correct for non-
specific binding.

o Determine the percentage of inhibition for each Paquinimod concentration relative to the
binding of S100A9 alone.

o Plot the percentage of inhibition against the logarithm of the Paquinimod concentration
and fit the data to a one-site competition model to calculate the IC50 value.

Luciferase Reporter Assay for Functional Inhibition

This protocol is based on the methodology described by Kim et al. in their 2021 publication.[1]

Objective: To determine the functional inhibitory effect of Paquinimod on S100A9-induced NF-
KB activation.

Materials and Reagents:
o HEK293 cells stably expressing human TLR4, MD2, and CD14 (293-hTLR4-MD2-CD14)
e NF-KB luciferase reporter plasmid

e Recombinant human S100A9 protein
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e Paquinimod
e Cell culture reagents
 Luciferase assay system
Procedure:
e Cell Culture and Transfection:
o Culture the 293-hTLR4-MD2-CD14 cells in appropriate media.
o Transfect the cells with the NF-kB luciferase reporter plasmid and allow for expression.
e Cell Treatment:
o Seed the transfected cells into a multi-well plate.

o Treat the cells with 10 pg/mL of S100A9 protein in the presence of various concentrations
of Paquinimod (0, 100 nM, 500 nM, and 1 pM).

o Incubate the cells for 8 hours.
e Luciferase Assay:

o Lyse the cells and measure the luciferase activity using a luminometer according to the
manufacturer's instructions.

o Data Analysis:

[e]

Normalize the luciferase activity to a control (e.g., total protein concentration).

o

Calculate the percentage of inhibition of S100A9-induced NF-kB activation for each
Paquinimod concentration.

o

Plot the percentage of inhibition against the Paquinimod concentration to estimate the
IC50 value.
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Conclusion

This technical guide provides a consolidated resource for understanding the binding affinity of
Paquinimod. The quantitative data clearly demonstrates a micromolar range of inhibition for
the interaction between S100A9 and its key receptors, RAGE and TLR4. The detailed
experimental protocols offer a foundation for further investigation and validation of these
findings. The visualization of the signaling pathway and experimental workflow serves to
contextualize this data, providing a clear illustration of Paquinimod's mechanism of action at a
molecular level. This comprehensive overview is intended to support the ongoing research and
development efforts within the scientific community focused on S100 protein-targeted
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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